[2,2-Dimethyl-3-(oxolan-2-yl)propyl](methyl)amine hydrochloride
Description
2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochloride is a tertiary amine hydrochloride characterized by a gem-dimethyl group, a tetrahydrofuran (oxolane) ring, and a methyl-substituted amine. Its molecular formula is C₁₁H₂₂ClNO, with a molecular weight of 219.75 g/mol (calculated). The compound is commercially available through global suppliers such as Alcan International Network U.S.A. Inc., DR J PHARMACHEM (India), and Suzhou Inter-China Chemical Co., Ltd., indicating its relevance in pharmaceutical and chemical research .
The spatial arrangement of the gem-dimethyl group and oxolane ring may influence its physicochemical properties, such as solubility and stability, as well as its biological interactions. These structural features distinguish it from simpler amines and other hydrochlorides.
Properties
IUPAC Name |
N,2,2-trimethyl-3-(oxolan-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,8-11-3)7-9-5-4-6-12-9;/h9,11H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOBLNIKUNNALG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCO1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Key Intermediate: 2,2-Dimethyl-3-hydrocinnamic Aldehyde Derivative
- Starting Materials: The synthesis often begins with alkylation of xylene derivatives or related aromatic compounds to introduce the 2,2-dimethyl substitution pattern.
- Reaction Type: Alkylation and formylation reactions are used to install aldehyde functionalities, which are crucial intermediates. Phase transfer catalysts such as tetrabutylammonium bromide may be used to facilitate alkylation in biphasic systems.
- Catalysts and Conditions: Typical catalysts include acid catalysts or transfer catalysts under controlled temperature and stirring conditions.
- Purification: The aldehyde intermediate is purified by extraction and chromatographic techniques.
This step is essential to obtain the 2,2-dimethyl-3-substituted propyl backbone that will be further transformed into the amine derivative.
Formation of the Oxolane (Tetrahydrofuran) Ring
- Approach: The oxolane ring is introduced by nucleophilic substitution or ring-closing reactions involving ethylene glycol derivatives or 2-haloalkyl intermediates.
- Reagents: Ethylene glycol or protected derivatives are reacted with appropriate halogenated precursors under basic conditions to form the tetrahydrofuran ring.
- Conditions: Mild heating and stirring in solvents such as ethyl acetate or toluene are common, sometimes under inert atmosphere to prevent side reactions.
This step incorporates the oxolane moiety at the 3-position of the propyl chain.
Amination and Methylation
- Amination: The aldehyde or halogenated intermediate is converted to the corresponding amine by reductive amination or nucleophilic substitution with methylamine.
- Methylation: If necessary, methylation of the amine nitrogen is performed using methylating agents such as iodomethane under controlled conditions.
- Salt Formation: The free amine is converted into the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, often resulting in a crystalline product.
Summary Table of Key Reaction Steps
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Alkylation & Formylation | Xylene derivatives | Phase transfer catalyst, acid catalyst | Stirring, controlled temperature | 2,2-Dimethyl-3-hydrocinnamic aldehyde |
| 2 | Ring closure (Oxolane formation) | Halogenated intermediate + ethylene glycol | Base (NaOH), solvent (ethyl acetate) | Mild heating, stirring | 3-(Oxolan-2-yl) substituted propyl intermediate |
| 3 | Amination & Methylation | Aldehyde or halogenated intermediate | Methylamine, methylating agent (iodomethane) | Room temperature to mild heat | (Methyl)amine derivative |
| 4 | Salt formation | Free amine | Hydrogen chloride (HCl) | Solvent, crystallization | 2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochloride |
Research Findings and Optimization Notes
- Phase Transfer Catalysis: Use of tetrabutylammonium bromide significantly improves the alkylation efficiency by enhancing reactant solubility and transfer between phases.
- Reaction Times: Optimized alkylation and formylation reactions typically require 4–6 hours under stirring at 50–70°C to achieve high yields.
- Purification: Flash chromatography and recrystallization from solvents like ethyl acetate or ethanol are effective for isolating pure intermediates.
- Safety and Handling: The hydrochloride salt form improves stability and handling safety compared to free amine, which can be volatile and hygroscopic.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacological Insights
This feature is shared with Benzydamine’s dimethylamino propyl group, which enhances stability in biological systems . The oxolane ring contributes to polarity and solubility in polar solvents, similar to Enamine’s chiral amine hydrochloride . However, the absence of a cyclohexyl group in the target compound may lower lipophilicity compared to Enamine’s analog.
Duloxetine’s thiophene and naphthalenyloxy groups enable serotonin-norepinephrine reuptake inhibition, a mechanism absent in the target compound due to differing substituents .
Synthetic Utility :
Stability and Reactivity
- Acid-Base Behavior : The tertiary amine in the target compound is less basic than primary amines like methyl(2-methylpropyl)amine, reducing nucleophilicity and reactivity in alkylation reactions .
- Hydrolytic Stability : The oxolane ring is less prone to ring-opening under acidic conditions compared to smaller heterocycles (e.g., pyrrolidine), enhancing stability in formulation .
Biological Activity
Overview
2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochloride is a synthetic organic compound characterized by its unique structural features, including a dimethyl group, an oxolane ring, and a propylamine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems.
The compound's chemical formula is C₉H₁₈ClN₃O, and it possesses a molecular weight of approximately 195.71 g/mol. The presence of the oxolane ring contributes to its structural complexity and potential reactivity in biological systems.
The biological activity of 2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochloride is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biochemical effects. Research indicates that it may influence pathways related to neurotransmitter signaling and cellular metabolism.
Research Findings
Case Studies
While specific case studies on 2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochloride are scarce, related compounds have been evaluated in various contexts:
- Cytotoxicity Assays : Compounds structurally related to 2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochloride were tested for their ability to inhibit cancer cell growth in vitro, demonstrating promising results that warrant further investigation into this compound's potential anticancer properties.
- Neuropharmacological Studies : Research on similar amine compounds has indicated their ability to affect neurotransmitter dynamics in animal models, suggesting that 2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochloride may also play a role in modulating neurochemical pathways.
Q & A
Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-(oxolan-2-yl)propylamine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves multi-step alkylation and ring-opening reactions of oxolane derivatives. A common approach includes:
- Step 1 : Reacting 2-(oxolan-2-yl)propane-1,3-diol with methylamine under acidic conditions to form the tertiary amine backbone.
- Step 2 : Quaternization with hydrochloric acid to yield the hydrochloride salt.
Critical parameters include temperature control (50–70°C for optimal ring stability) and solvent choice (e.g., tetrahydrofuran or dichloromethane to enhance solubility of intermediates). Yields vary from 60–85% depending on stoichiometric ratios of methylamine and acid catalysts .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- NMR Spectroscopy : Use H and C NMR to verify the oxolane ring (δ 3.6–4.0 ppm for oxolane protons) and tertiary amine group (δ 2.2–2.8 ppm for methylamine protons).
- X-ray Crystallography : Resolve crystal packing to confirm stereochemistry and hydrogen-bonding patterns with the chloride counterion.
- HPLC-MS : Quantify purity (>95%) using reverse-phase chromatography with a C18 column and electrospray ionization (ESI+) for mass confirmation .
Q. What are the key stability considerations for this compound in aqueous and organic solvents?
Q. Which biological targets or pathways are associated with this compound’s structural motifs?
The oxolane ring and tertiary amine group suggest interactions with G-protein-coupled receptors (GPCRs) and monoamine transporters . For example:
- The oxolane moiety mimics tetrahydrofuran-based ligands for dopamine D2 receptors .
- The dimethylpropyl chain enhances lipophilicity, potentially improving blood-brain barrier penetration in neurological studies .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor binding affinity be resolved?
Conflicting reports on receptor binding (e.g., µ-opioid vs. serotonin receptors) may arise from:
- Variability in assay conditions : Standardize protocols using radioligand displacement assays with defined buffer ionic strength (e.g., 150 mM NaCl).
- Stereochemical impurities : Employ chiral HPLC to isolate enantiomers and test activity separately.
- Off-target effects : Use CRISPR-engineered receptor knockout cell lines to isolate specific interactions .
Q. What strategies optimize enantioselective synthesis of this compound for structure-activity relationship (SAR) studies?
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric alkylation of the oxolane precursor.
- Dynamic Kinetic Resolution : Combine lipases (e.g., Candida antarctica) with racemic substrates to favor the active enantiomer.
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate desired stereoisomers .
Q. How does molecular modeling predict the compound’s interaction with biological targets?
- Docking Simulations : Use Schrödinger’s Glide or AutoDock Vina to model binding to GPCRs. Key interactions include:
- Hydrogen bonding between the amine group and Asp113 (dopamine D2 receptor).
- Van der Waals contacts between the oxolane ring and hydrophobic receptor pockets.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
Q. What experimental designs mitigate cytotoxicity in cell-based assays while maintaining pharmacological activity?
- Dose-Response Profiling : Use IC50 values from MTT assays to identify subtoxic concentrations (e.g., <10 µM in HEK293 cells).
- Prodrug Modifications : Introduce ester or carbamate groups to the amine to reduce acute toxicity while retaining target engagement.
- Co-Administration with Antioxidants : Add N-acetylcysteine (5 mM) to counteract reactive oxygen species (ROS) generated by metabolic byproducts .
Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolite profiling?
- Animal Models : Administer 5 mg/kg (IV) and 10 mg/kg (oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h.
- LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., N-demethylated or oxolane-opened derivatives).
- Tissue Distribution : Use whole-body autoradiography to assess brain-to-plasma ratios and renal clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
